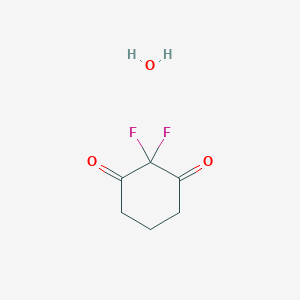
4,4DicyanoDiphenylMethane(ForLetrozole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-DicyanoDiphenylMethane is an organic compound with the molecular formula C15H10N2. It is a derivative of diphenylmethane where two cyano groups are attached to the para positions of the phenyl rings. This compound is significant in the field of organic synthesis and medicinal chemistry, particularly as a precursor in the synthesis of letrozole, a non-steroidal aromatase inhibitor used in the treatment of hormonally-responsive breast cancer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4,4-DicyanoDiphenylMethane can be synthesized through various methods. One common route involves the reaction of benzyl chloride with sodium cyanide to form benzyl cyanide, which is then reacted with benzaldehyde in the presence of a base to yield 4,4-DicyanoDiphenylMethane. The reaction conditions typically involve:
Temperature: 60-80°C
Solvent: Tetrahydrofuran or dimethylformamide
Catalyst: Sodium or potassium hydroxide
Industrial Production Methods: In industrial settings, the production of 4,4-DicyanoDiphenylMethane often involves continuous flow processes to ensure high yield and purity. The use of high-pressure reactors and automated systems allows for precise control of reaction parameters, minimizing by-products and optimizing the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-DicyanoDiphenylMethane undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction of the cyano groups to amines.
Substitution: Nucleophilic substitution reactions where the cyano groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products:
Oxidation: 4,4’-DicarboxyDiphenylMethane
Reduction: 4,4’-DiaminoDiphenylMethane
Substitution: Various substituted diphenylmethane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,4-DicyanoDiphenylMethane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Key intermediate in the synthesis of letrozole, an important drug in cancer therapy.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 4,4-DicyanoDiphenylMethane, particularly in its role as a precursor to letrozole, involves the inhibition of the aromatase enzyme. Aromatase is responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, letrozole reduces estrogen levels in the body, which is beneficial in the treatment of estrogen receptor-positive breast cancer. The cyano groups in 4,4-DicyanoDiphenylMethane play a crucial role in binding to the active site of the enzyme, thereby blocking its activity.
Vergleich Mit ähnlichen Verbindungen
4,4-DicyanoDiphenylMethane can be compared with other similar compounds such as:
4,4’-DiaminoDiphenylMethane: Used in the production of polyurethanes and epoxy resins.
4,4’-DicarboxyDiphenylMethane: Utilized in the synthesis of polymers and as a precursor for various chemical reactions.
Eigenschaften
CAS-Nummer |
10446-37-2 |
|---|---|
Molekularformel |
C15H10N2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3,6-Trimethylhexahydro-1H-cyclopenta[c][1,2]oxazole](/img/structure/B1171796.png)
